molecular formula C18H18N2O3S B5186633 N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

Cat. No. B5186633
M. Wt: 342.4 g/mol
InChI Key: GGHOFJIMHMKOOT-IZZDOVSWSA-N
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Description

N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has been studied for its potential as an anti-cancer agent. In materials science, N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has been used as a tool for studying enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide may inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide may also interact with proteins in a non-covalent manner, affecting their stability and function.
Biochemical and Physiological Effects:
Studies have shown that N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide can affect various biochemical and physiological processes. In vitro studies have demonstrated that N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide can inhibit the activity of certain enzymes, such as cathepsin B and Cdk2. In vivo studies have shown that N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide can reduce tumor growth in mice models. However, the effects of N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide on human health are not fully understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability. However, N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide also has limitations, including its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide research. One potential direction is to study its potential as an anti-cancer agent in more detail, including its mechanism of action and efficacy in different types of cancer. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to determine the safety and efficacy of N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide for human health.

Synthesis Methods

N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide can be synthesized through a series of chemical reactions starting with 4-nitrobenzaldehyde and 4-methylphenylthioethanol. The reaction involves the use of various reagents and catalysts, including sodium hydroxide, acetic anhydride, and triethylamine. The final product is obtained through a purification process using column chromatography.

properties

IUPAC Name

(E)-N-[2-(4-methylphenyl)sulfanylethyl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-14-2-9-17(10-3-14)24-13-12-19-18(21)11-6-15-4-7-16(8-5-15)20(22)23/h2-11H,12-13H2,1H3,(H,19,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHOFJIMHMKOOT-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide

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